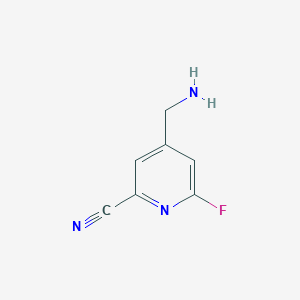
4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile: is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position, a fluorine atom at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloromethyl-6-fluoropyridine-2-carbonitrile with ammonia or an amine source. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: Lacks the fluorine and nitrile groups, resulting in different reactivity and applications.
6-Fluoropyridine-2-carbonitrile:
4-(Aminomethyl)-benzonitrile: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness: 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the fluorine and nitrile groups on the pyridine ring enhances its chemical versatility and makes it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-(aminomethyl)-6-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6FN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3,9H2 |
InChI Key |
VIFQSJKGZJYREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















